molecular formula C22H24N2O3S B2945464 1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1797621-44-3

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2945464
CAS No.: 1797621-44-3
M. Wt: 396.51
InChI Key: VWMQXKLRGUMMEK-UHFFFAOYSA-N
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Description

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative designed for advanced chemical and biochemical research. This compound features a hybrid structure incorporating a 4-methoxyphenethyl group and a hydroxyphenyl-substituted thiophene moiety, connected by a urea linkage. Urea derivatives are a significant class in medicinal chemistry and are frequently explored for their ability to participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets . The presence of the 4-methoxyphenyl group is of particular interest, as methoxyphenolic compounds have demonstrated notable anti-inflammatory properties in various biological models, including human airway cells . Furthermore, the distinct molecular architecture of this chemical, which includes both aryl and heteroaryl groups, makes it a valuable scaffold for constructing more complex molecules or metal-organic complexes, which can be studied for their structural and functional properties . Researchers can utilize this compound as a key intermediate in organic synthesis, a candidate for high-throughput screening in drug discovery programs, or a starting point for developing novel enzyme inhibitors or receptor ligands. The specific stereochemistry and substituents on this molecule provide a versatile platform for investigating structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-18-9-7-16(8-10-18)13-14-23-22(26)24-15-19-11-12-20(28-19)21(25)17-5-3-2-4-6-17/h2-12,21,25H,13-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMQXKLRGUMMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound shares a urea backbone with multiple analogs but differs in substituent composition. Key structural comparisons include:

Compound Name Substituents Key Structural Differences
Target Compound Thiophene with hydroxy(phenyl)methyl; 4-methoxyphenethyl Unique combination of thiophene and 4-methoxyphenethyl groups.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonylphenyl; 4-methoxyphenyl Replaces thiophene with pyrrole-carbonylphenyl, enhancing π-π stacking potential.
1-(5-Chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea Chloro-methoxyphenyl; nitro-trifluoromethylphenyl Introduces electron-withdrawing groups (NO₂, CF₃), increasing electrophilicity.
1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea Thiophene with furan-hydroxy; 3-CF₃-phenyl Substitutes phenyl in hydroxy group with furan, altering solubility and metabolic stability.
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea Thiadiazole with 2-chlorophenyl; 2-methoxyphenyl Replaces thiophene with thiadiazole, a more rigid heterocycle with varied hydrogen bonding.

Analysis :

  • The thiophene moiety in the target compound may enhance lipophilicity compared to pyrrole () but reduce metabolic stability relative to thiadiazole ().
Physicochemical Properties
  • Molecular Weight : The target compound (~396–420 g/mol) aligns with typical drug-like molecules, similar to analogs in (396.4 g/mol) .
  • Solubility : The hydroxy group may improve aqueous solubility compared to CF₃-substituted compounds () but reduce it relative to pyrrole derivatives () .
  • Lipophilicity (logP) : The thiophene and phenyl groups likely increase logP, favoring membrane permeability but risking hepatotoxicity—a trade-off observed in thiadiazole derivatives () .

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